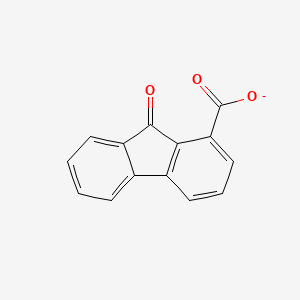

9-Oxo-1-fluorenecarboxylate

Description

Contextualization within Oxo-Fluorene Derivatives and Carboxylic Acid Chemistry

The core of the molecule is a fluorene (B118485) system, a tricyclic aromatic hydrocarbon known for its rigidity and electronic properties. The presence of a ketone group (C=O) at the 9-position classifies it as a fluorenone, or an oxo-fluorene derivative. Fluorenones are recognized as important components in materials science due to their tunable photochemical and physicochemical properties. researchgate.net The fluorene structure itself provides a variety of reactive sites, making it a versatile scaffold for creating functionalized polymers, intermediates, and macrocycles. researchgate.net

Simultaneously, the molecule features a carboxylic acid group (-COOH) attached to the 1-position of the fluorene ring. In its deprotonated carboxylate (-COO⁻) form, this group acts as a powerful ligand. Carboxylic acids are fundamental building blocks in coordination chemistry, capable of binding to metal centers through various modes (monodentate, bidentate chelating, or bridging). This ability to coordinate with metal ions is a cornerstone of its application in forming larger, hybrid organic-inorganic structures.

Table 1: Chemical Properties of 9-Oxo-9H-fluorene-1-carboxylic acid

| Property | Value |

| Chemical Formula | C₁₄H₈O₃ nih.gov |

| Molecular Weight | 224.21 g/mol epa.gov |

| CAS Number | 1573-92-8 epa.gov |

| Melting Point | 196-198 °C epa.gov |

| Appearance | Solid epa.gov |

| Synonyms | 9-Fluorenone-1-carboxylic Acid, 9-oxofluorene-1-carboxylic acid rsc.org |

Overview of Research Paradigms Involving Fluorenecarboxylate Ligands in Metal-Oxo Clusters

A significant research paradigm utilizing ligands like 9-oxo-1-fluorenecarboxylate is the construction of metal-oxo clusters. These are discrete, nanosized molecules composed of a central core of metal and oxygen atoms, stabilized by a shell of organic ligands. rsc.org Carboxylate ligands are frequently employed to passivate the cluster surface, control its growth, and impart specific functionalities. researchgate.net

Research has demonstrated the direct use of 9-oxo-9H-fluorene-1-carboxylic acid in synthesizing transition metal complexes. For instance, it has been used to create coordinate compounds with first-row transition metals, where the stoichiometry was found to be 1:2 (metal:ligand), resulting in octahedral geometries. epa.gov

This specific example aligns with the broader principles of metal-oxo cluster chemistry. Studies on titanium-oxo clusters (TOCs) and zirconium-oxo clusters show that aromatic carboxylate ligands are instrumental. nih.govnih.gov The synthesis of these clusters often involves the controlled hydrolysis of metal alkoxides in the presence of carboxylic acids. researchgate.net The carboxylate groups coordinate to the metal centers, stabilizing the inorganic core and preventing uncontrolled precipitation. researchgate.net The organic component, such as the fluorenone body of this compound, can influence the cluster's properties, including solubility and its interaction with other molecules or materials. nih.gov For example, research on TOCs stabilized by the similar 9-hydroxy-9-fluorenecarboxylate ligand underscores the utility of the fluorene scaffold in this area. rsc.org

Fundamental Significance in Materials Science and Photocatalysis Research

The unique structure of this compound and the resulting metal-oxo clusters it can form have profound implications for materials science and photocatalysis.

In materials science, metal-oxo clusters are considered valuable building blocks for creating novel hybrid materials. rsc.orgnih.gov They can be viewed as the smallest conceivable prototypes of metal oxide nanocrystals. nih.gov These clusters can be dispersed within polymer matrices to form composites, potentially enhancing the polymer's thermal and mechanical properties. nih.gov Furthermore, the principles of using carboxylate linkers to build clusters are foundational to the design of Metal-Organic Frameworks (MOFs), which are materials with high porosity and potential applications in gas storage and catalysis. rsc.orgambeed.com

The significance in photocatalysis is particularly noteworthy. Titanium-oxo clusters, which are analogous to the widely used photocatalyst titanium dioxide (TiO₂), have demonstrated photoactivity. nih.gov Their discrete molecular structure allows for precise structure-property relationship studies. nih.gov Research on TOCs stabilized with various aromatic carboxylate ligands has shown that the nature of the ligand can modulate the cluster's band gap—a key parameter in photocatalysis. nih.govnih.gov This tuning is achieved through the electronic interplay between the ligand and the titanium-oxo core. acs.org The photochemical process, often initiated by UV light, involves an oxygen-to-metal charge transfer that creates highly reactive sites on the cluster, forming the basis for the photocatalytic oxidation of other substances. acs.org Studies have confirmed that modifying the carboxylate ligands directly impacts the photocatalytic degradation of pollutants like methylene (B1212753) blue, establishing a clear link between the ligand structure and photocatalytic efficiency. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H7O3- |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

9-oxofluorene-1-carboxylate |

InChI |

InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17)/p-1 |

InChI Key |

CBEFMGJHEKAMNI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)[O-] |

Origin of Product |

United States |

Coordination Chemistry of Fluorenecarboxylate Ligands in Metal Oxo Clusters

Role of Fluorenecarboxylate Ligands in Stabilizing Metal-Oxo Cores

Fluorenecarboxylate ligands, like other carboxylates, are vital for the stabilization of metal-oxo cores. nih.gov They bond to the metal centers on the surface of the inorganic core, providing steric bulk that limits further growth and ensures the formation of well-defined, soluble molecular species. nih.govrsc.org The organic nature of the fluorene (B118485) groups makes the resulting clusters soluble in common organic solvents, facilitating their characterization and processing. nih.gov The spontaneous formation of these clusters typically involves the substitution of alkoxide ligands on the metal precursor by carboxylate groups, followed by a controlled hydrolysis and condensation process often initiated by water produced in situ from esterification reactions. nih.gov

In the realm of titanium(IV)-oxo clusters (TOCs), fluorenecarboxylate and its derivatives have proven to be effective stabilizing agents, leading to a variety of cluster sizes and structures. nih.gov Research has demonstrated the isolation of TOCs with cores containing three, four, and six titanium atoms stabilized by ligands such as 9-fluorenecarboxylate and 9-hydroxy-9-fluorenecarboxylate. nih.govrsc.org For instance, the reaction of titanium(IV) isobutoxide with 9-fluorenecarboxylic acid yields a stable tetranuclear cluster with a {Ti₄O₂} core. mdpi.comnih.govmdpi.com Similarly, 9-hydroxy-9-fluorenecarboxylate ligands have been used to synthesize tetranuclear and hexanuclear titanium-oxo complexes. rsc.org

The fluorene moiety itself can influence the properties of the final cluster. Due to their photoluminescence properties, incorporating fluorene groups can lower the band gap of the resulting titanium-oxo cluster, which is a significant factor for potential photocatalytic applications. mdpi.com Studies on TOCs stabilized by 9-fluorenecarboxylate have shown promising results in the photodegradation of organic dyes, highlighting the ligand's role not just in structural stabilization but also in functionalizing the cluster. umk.plmdpi.com

Principles of Carboxylate Chelation and Coordination within Metal-Oxo Frameworks

The carboxylate group (–COO⁻) is a versatile ligand capable of adopting several coordination modes when binding to metal centers in an oxo cluster. This versatility is a key reason for the vast structural diversity observed in carboxylate-stabilized TOCs. nih.gov The primary coordination modes include:

Monodentate: The carboxylate binds to a single metal ion through one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal ions. This is a very common mode in metal-oxo clusters, linking metal centers together.

In many titanium-oxo-carboxylate clusters, the carboxylate ligands bridge titanium atoms, often in conjunction with bridging oxo and alkoxide groups, to form a stable polyhedral framework. nih.gov For example, in some octanuclear titanium oxo-clusters, trianionic citrate (B86180) ligands have been shown to supply both carboxylate and alkoxide coordination, stabilizing the structure through simultaneous chelating and bridging modes. researchgate.net

Influence of Ligand Type on Metal-Oxo Core Structure and Connectivity

The type of carboxylate ligand used in the synthesis can have a significant influence on the resulting metal-oxo core structure. nih.gov However, this influence can be complex. In some cases, substituting one aromatic carboxylate for another may not significantly alter the core geometry. For example, a study on tetranuclear titanium clusters with a {Ti₄(µ₄–O)(µ–O)} core found that using 9-fluorenecarboxylate, 3-chlorobenzoate, or 3-nitrobenzoate ligands did not result in a significant impact on the core structure. mdpi.com

Conversely, other research indicates a strong link between the ligand and the final cluster architecture. The use of 9-fluorene carboxylate ligands has been associated with the formation of TOCs with various core structures, including {Ti₃O}, {Ti₄O₂}, {Ti₆O₄}, and {Ti₆O₆}. nih.gov This suggests that factors such as the steric bulk, electronic properties of the ligand, and specific reaction conditions (e.g., solvent, temperature, stoichiometry) collectively determine the nuclearity and connectivity of the titanium-oxo core. researchgate.net

| Core Structure | Stabilizing Ligand Mentioned | Reference |

|---|---|---|

| {Ti₃O} | 9-fluorenecarboxylate (in comparative studies) | nih.govumk.pl |

| {Ti₄O₂} | 9-fluorenecarboxylate | nih.govmdpi.comnih.gov |

| {Ti₄O} | 9-hydroxy-9-fluorenecarboxylate | rsc.org |

| {Ti₆O₄} | 9-hydroxy-9-fluorenecarboxylate | rsc.org |

| {Ti₆O₆} | 9-fluorenecarboxylate | nih.gov |

Structural Motifs of Metal-Oxo Complexes with Fluorenecarboxylate Ligands

The use of fluorenecarboxylate ligands has led to the successful isolation and characterization of several distinct structural motifs in titanium-oxo chemistry.

Trinuclear titanium-oxo clusters typically feature a {Ti₃(µ₃-O)} core, where a central oxygen atom is bonded to three titanium atoms. umk.pl While detailed crystal structures of trinuclear clusters stabilized exclusively by 9-oxo-1-fluorenecarboxylate are not prominently featured in the surveyed literature, comparative studies highlight their relevance. For instance, the photocatalytic activities of trinuclear clusters like [Ti₃O(OⁱPr)₈(O₂C-4-PhNH₂)₂] have been directly compared to those of clusters stabilized by 9-fluorenecarboxylate, suggesting that fluorenecarboxylate is a suitable ligand for forming these {Ti₃O} structures. umk.plmdpi.com The general structure consists of the central {Ti₃O} unit further stabilized by bridging and terminal alkoxide and carboxylate ligands. umk.pl

| General Formula | Core Motif | Ligand Type | Reference |

|---|---|---|---|

| [Ti₃O(OR)₈(O₂CR')₂] | {Ti₃(µ₃-O)} | Aromatic Carboxylates (e.g., aminobenzoate, with fluorenecarboxylate used in comparisons) | umk.plmdpi.com |

Octanuclear titanium-oxo clusters represent a more complex structural motif. A known example of a purely carboxylate-stabilized octanuclear cluster has the general formula [Ti₈O₁₀(OOCR)₁₂]. researchgate.net Its structure is described as being composed of four vertices-linked pairs of edge-sharing TiO₆ octahedra, featuring both µ₂ and µ₃ bridging oxygen atoms. researchgate.net Although this specific structure was reported with simpler carboxylates like isobutyrate, the demonstrated ability of fluorenecarboxylates to stabilize other large, complex cores such as {Ti₆O₄} and {Ti₆O₆} makes them plausible candidates for forming analogous octanuclear frameworks. nih.govrsc.org The synthesis of such clusters often requires specific solvothermal conditions and an excess of the carboxylic acid to ensure the complete replacement of precursor alkoxide groups. researchgate.net Another octanuclear motif, a {Ti₈O₂} core, has been reported stabilized by mandelate (B1228975) ligands, showcasing the structural diversity possible at this nuclearity. nih.gov

| General Formula | Core Description | Ligand Type | Reference |

|---|---|---|---|

| [Ti₈O₁₀(OOCR)₁₂] | Four vertices-linked pairs of edge-sharing TiO₆ octahedra | Carboxylates (e.g., isobutyrate, trichloroacetate) | researchgate.net |

No Publicly Available Data on the Coordination of this compound in Hexanuclear or Homometallic Titanium Oxo Clusters

Despite a thorough review of scientific literature, no specific examples or detailed research findings have been identified regarding the use of this compound as a ligand in the formation of hexanuclear oxo clusters or homometallic titanium oxo clusters.

The coordination chemistry of carboxylate ligands is a cornerstone in the synthesis of metal-oxo clusters, a diverse class of compounds with applications ranging from catalysis to materials science. These clusters are polynuclear metal-oxygen frameworks capped by organic ligands. The structure and properties of the resulting cluster are heavily influenced by the nature of the carboxylate ligand employed.

While extensive research exists on the synthesis and characterization of various metal-oxo clusters using a wide array of carboxylate-containing organic molecules, specific data on the incorporation of this compound into hexanuclear or homometallic titanium oxo clusters is not present in the available public scientific record.

General principles of metal-oxo cluster chemistry suggest that the bifunctional nature of this compound, containing both a carboxylate group and a ketone, could lead to complex coordination behaviors. However, without experimental data, any discussion of its role in the formation of the specified cluster types would be purely speculative.

Researchers in the field have successfully synthesized numerous hexanuclear and homometallic titanium oxo clusters using other carboxylate ligands. These studies provide insight into the general structural motifs and synthetic strategies that could potentially be applied to new ligands like this compound. For instance, the solvothermal reaction of titanium alkoxides with carboxylic acids is a common route to such clusters. The final structure is often dictated by factors such as the steric bulk of the ligand, the reaction temperature, and the solvent system used.

Although information on the target compound's role in these specific cluster types is unavailable, the broader field of metal-oxo cluster chemistry continues to be an active area of research. The exploration of novel ligands is a key driver of innovation in this field, and future work may yet elucidate the coordination behavior of this compound in these and other complex inorganic architectures.

Scientific Article on this compound Inconclusive Due to Lack of Available Research

A comprehensive review of available scientific literature reveals a significant gap in the specific research area of fluorenecarboxylate-functionalized metal-oxo complexes. While the parent compound, 9-fluorenone-1-carboxylic acid, is known and utilized in various chemical contexts, its application as a ligand in the formation and detailed characterization of discrete metal-oxo complexes is not well-documented in publicly accessible research.

Searches for spectroscopic and crystallographic data on metal-oxo complexes functionalized with this compound did not yield specific results that would allow for a detailed analysis as per the requested outline. The existing literature mentions 9-fluorenone-1-carboxylic acid in fields such as the development of materials for organic solar cells, as a precursor in organic synthesis, and as a metabolite in the biodegradation of polycyclic aromatic hydrocarbons. researchgate.netaloki.humdpi.com For instance, it has been used as a solid additive in active layers of solar cells and its spectroscopic properties in solution have been a subject of interest. researchgate.netresearchgate.net

However, the crucial data regarding its coordination chemistry with metal-oxo cores, which would include single-crystal X-ray diffraction analysis for structural elucidation, detailed vibrational (IR and Raman) spectra of the complexes, UV-Visible diffuse reflectance spectroscopy for optical properties, and powder X-ray diffraction for phase analysis, is not available. Scientific articles detailing the synthesis and characterization of such specific compounds appear to be absent from major research databases.

Without primary literature sources describing the synthesis and characterization of these specific complexes, it is not possible to provide a scientifically accurate and detailed article on the advanced spectroscopic and crystallographic properties of this compound metal-oxo complexes. The creation of such an article would require speculative data, which falls outside the scope of factual scientific reporting.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research in the specified chemical domain.

Advanced Spectroscopic and Crystallographic Characterization of Fluorenecarboxylate Functionalized Metal Oxo Complexes

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable spectroscopic technique for the detection and characterization of species with one or more unpaired electrons. In the context of metal-oxo complexes, this often pertains to transition metal ions with a non-zero electron spin, such as Cu(II), Mn(II), Co(II), and others. The interaction of these unpaired electrons with an external magnetic field provides a wealth of information about the electronic structure, coordination environment, and magnetic properties of the paramagnetic center.

The fundamental principle of EPR spectroscopy lies in the Zeeman effect, where the energy levels of an electron spin (S) split in the presence of an external magnetic field (B₀). For a simple case of S = 1/2, the two spin states, mₛ = +1/2 and mₛ = -1/2, become non-degenerate. Transitions between these energy levels can be induced by microwave radiation of a specific frequency (ν), governed by the resonance condition:

ΔE = hν = gβB₀

where 'h' is Planck's constant, 'β' is the Bohr magneton, and 'g' is the g-factor, a dimensionless quantity that is a characteristic property of the paramagnetic species. For a free electron, g has a value of approximately 2.0023. In a molecular environment, such as a metal complex, the g-factor can deviate from this value due to spin-orbit coupling, providing insights into the electronic structure of the metal ion and the nature of its bonding with the surrounding ligands. iitb.ac.in

In the solid state or in frozen solutions, metal complexes are typically randomly oriented. This results in an anisotropic EPR spectrum, where the g-factor is orientation-dependent and is described by a tensor with principal components gₓ, gᵧ, and g₂. The shape of the EPR spectrum is therefore highly sensitive to the symmetry of the coordination environment around the metal ion. sci-hub.se For instance, complexes with axial symmetry (e.g., tetragonal or square pyramidal) will exhibit two principal g-values, g∥ (parallel to the main symmetry axis) and g⊥ (perpendicular to the main symmetry axis). ethz.ch

Furthermore, if the metal nucleus has a non-zero nuclear spin (I), it will interact with the unpaired electron, leading to hyperfine splitting of the EPR signal. This hyperfine coupling, characterized by the hyperfine coupling constant (A), provides information about the delocalization of the unpaired electron onto the metal nucleus and can be used to identify the metal ion. For a metal with nuclear spin I, the EPR signal will be split into 2I + 1 lines. For example, copper has two common isotopes, ⁶³Cu and ⁶⁵Cu, both with I = 3/2, leading to a characteristic four-line hyperfine splitting pattern in the EPR spectrum of its monomeric complexes. researchgate.net

While specific EPR data for metal-oxo complexes of 9-oxo-1-fluorenecarboxylate are not extensively documented in the literature, we can infer the expected spectroscopic features based on studies of similar systems, particularly copper(II) complexes with carboxylate ligands. The synthesis of metal(II) complexes with 9-oxo-9H-fluorene-1-carboxylic acid has been reported, with proposed octahedral geometries for the resulting complexes of the general formula [M(L)₂], where L is the deprotonated ligand. epa.govnih.gov

For a hypothetical mononuclear copper(II) complex with this compound ligands, [Cu(this compound)₂], one would anticipate a solid-state EPR spectrum characteristic of a Cu(II) ion in an axially distorted environment. The spectrum would likely exhibit distinct parallel and perpendicular components of the g-tensor and the copper hyperfine coupling tensor.

Table 1: Postulated EPR Parameters for a Hypothetical [Cu(this compound)₂] Complex

| Parameter | Expected Value Range | Information Derived |

| g∥ | > 2.2 | Indicates a dₓ²-ᵧ² ground state, typical for elongated octahedral or square-planar Cu(II) complexes. The degree of deviation from gₑ reflects the extent of covalent character in the Cu-ligand bonds. |

| g⊥ | ~2.05 - 2.10 | Complements the information from g∥ and helps to characterize the overall electronic structure. |

| A∥ (⁶³Cu) | 120 - 200 x 10⁻⁴ cm⁻¹ | The magnitude of the parallel hyperfine coupling constant is sensitive to the geometry and the nature of the donor atoms. A larger value suggests a more square-planar character. |

| A⊥ (⁶³Cu) | < 30 x 10⁻⁴ cm⁻¹ | The perpendicular hyperfine coupling is typically smaller and often not well-resolved. |

The observation of g∥ > g⊥ > 2.0023 would strongly suggest a dₓ²-ᵧ² ground state, which is common for Cu(II) complexes with elongated octahedral or square-planar geometries. sci-hub.se The magnitude of the g∥ value and the A∥ value can provide further details about the covalency of the metal-ligand bonds and the degree of distortion from ideal octahedral geometry.

In cases where dinuclear or polynuclear metal-oxo clusters are formed, EPR spectroscopy can be a powerful tool to probe magnetic interactions between the metal centers. If two paramagnetic centers are in close proximity, their magnetic dipoles can interact, leading to a splitting of the EPR signal into a more complex pattern, or in the case of strong antiferromagnetic coupling, to an EPR-silent ground state. For instance, in a study of a carboxylate-bridged dinuclear copper(II) compound, [Cu₂(flu)₄(dmf)₂], where 'flu' is flufenamate, EPR spectroscopy was used to characterize the magnetic coupling between the two copper centers. tsijournals.com

The detection of superhyperfine coupling, which arises from the interaction of the unpaired electron with the nuclear spins of ligand atoms (e.g., ¹⁴N), can provide direct evidence of the coordination of specific donor atoms to the metal center. nih.gov In the case of this compound, which only contains carbon and oxygen donor atoms, superhyperfine coupling from the ligand would not be expected unless isotopically labeled ligands were used.

Theoretical and Computational Chemistry of Fluorenecarboxylate Metal Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies

DFT has emerged as a powerful tool for elucidating the fundamental electronic properties of 9-Oxo-1-fluorenecarboxylate-metal systems. These computational approaches provide valuable insights into the molecular geometry, orbital energies, and potential reactivity of these complexes.

Calculation of Theoretical Charge Distribution and Predictions of Reactivity

The distribution of electron density within this compound-metal complexes is a critical factor in determining their reactivity. DFT calculations can provide a quantitative measure of the partial atomic charges, offering a map of electrophilic and nucleophilic sites within the molecule. It is hypothesized that the oxygen atoms of the carboxylate and the ketone group on the fluorene (B118485) ring would possess significant negative charges, making them primary sites for coordination with the metal ion. The metal center, in turn, would exhibit a positive charge, rendering it susceptible to nucleophilic attack. Understanding this charge distribution is fundamental to predicting how these complexes will interact with other molecules and biological targets.

Analysis and Modulation of Optical Band Gaps and HOMO-LUMO Energy Gaps

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that influences the optical and electronic properties of a molecule. In the context of this compound-metal systems, this energy gap can be correlated with their stability, reactivity, and the color of the complex.

A smaller HOMO-LUMO gap generally implies a higher reactivity and a lower energy required for electronic excitation, often resulting in the absorption of light in the visible region of the electromagnetic spectrum. The choice of the metal ion is expected to significantly modulate this gap. Transition metals with varying d-electron configurations will interact differently with the ligand's orbitals, leading to a tunable HOMO-LUMO gap. This tunability is a key aspect in the design of new materials with specific optical properties, such as those for use in organic light-emitting diodes (OLEDs) or as photosensitizers.

Table 1: Hypothetical HOMO-LUMO Energy Gaps for this compound Metal Complexes

| Metal Ion (M) | Coordination Geometry | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |

| Mn(II) | Octahedral | -6.2 | -2.5 | 3.7 |

| Fe(II) | Octahedral | -6.0 | -2.8 | 3.2 |

| Co(II) | Octahedral | -5.8 | -3.0 | 2.8 |

| Ni(II) | Octahedral | -5.9 | -2.9 | 3.0 |

| Cu(II) | Distorted Octahedral | -5.7 | -3.2 | 2.5 |

| Zn(II) | Tetrahedral | -6.5 | -2.3 | 4.2 |

Note: The data in this table is hypothetical and serves as an illustrative example of how such data would be presented. Actual values would be derived from specific DFT calculations.

Investigation of Ligand-Based Energy Levels and Charge Transfer Transitions

The electronic transitions in this compound-metal complexes are of significant interest for their potential applications in photochemistry and materials science. These transitions often involve the movement of electron density from one part of the molecule to another, a phenomenon known as charge transfer.

Ligand-to-Core Charge Transfer (LCCT) Mechanisms

In the context of these complexes, a prominent type of electronic transition is the Ligand-to-Core Charge Transfer (LCCT), where "core" refers to the metal center. In an LCCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character (e.g., the HOMO) to an orbital that is predominantly metal in character (e.g., the LUMO). This process can be initiated by the absorption of light of a specific wavelength.

The efficiency of this charge transfer is dependent on the degree of overlap between the ligand and metal orbitals and their relative energies. TD-DFT calculations are instrumental in predicting the energies and intensities of these LCCT bands in the absorption spectrum. The nature of the metal ion and its oxidation state play a crucial role in determining the energy of the LCCT, as they directly influence the energy levels of the metal-centered orbitals. A deeper understanding of these LCCT mechanisms is vital for the development of new photoactive materials based on this compound.

Photochemical and Photocatalytic Applications of Fluorenecarboxylate Derived Metal Oxo Complexes

Photocatalytic Activity in Environmental Remediation

The photocatalytic capabilities of semiconductor materials and metal complexes have been extensively studied for the degradation of persistent organic pollutants in water. mdpi.comresearchgate.netrsc.org While direct studies on 9-oxo-1-fluorenecarboxylate metal-oxo complexes for this purpose are not widely documented, the known photoactivity of the parent compound, 9-fluorenone, suggests the potential of its derivatives in this area. rsc.org

Degradation of Organic Pollutants (e.g., Methylene (B1212753) Blue)

Metal-oxo complexes incorporating photosensitive organic ligands can act as efficient photocatalysts for the degradation of organic dyes like methylene blue (MB). The general mechanism involves the absorption of light by the complex, leading to the generation of electron-hole pairs. These charge carriers can then migrate to the catalyst surface and initiate redox reactions that break down the complex dye molecules into simpler, less harmful substances. mdpi.comrsc.orgutwente.nl

Table 1: Hypothetical Methylene Blue Degradation using a this compound-Metal-Oxo Complex

| Time (minutes) | Methylene Blue Concentration (ppm) | Degradation Efficiency (%) |

| 0 | 10 | 0 |

| 15 | 7.5 | 25 |

| 30 | 5.2 | 48 |

| 45 | 3.1 | 69 |

| 60 | 1.5 | 85 |

| 90 | 0.5 | 95 |

This table is illustrative and based on typical photocatalytic degradation profiles. Actual data would require experimental validation.

Mechanisms of Reactive Oxygen Species (ROS) Generation under Irradiation

The photocatalytic activity of these complexes is intrinsically linked to their ability to generate reactive oxygen species (ROS) upon irradiation. ROS, such as superoxide (B77818) radicals (•O₂⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂), are powerful oxidizing agents that can non-selectively degrade a wide range of organic molecules. researchgate.netresearchgate.netacs.org

The generation of ROS by a photoexcited metal-oxo complex can proceed through several pathways. Upon absorption of a photon, the this compound ligand can transfer an electron to the metal center (a process known as ligand-to-metal charge transfer, or LMCT), or the excited complex can transfer energy to molecular oxygen.

Type I Mechanism: Involves electron transfer, where the photoexcited complex can reduce molecular oxygen to form superoxide radicals. These can further react to produce other ROS like hydroxyl radicals. researchgate.net

Type II Mechanism: Involves energy transfer from the triplet excited state of the photosensitizer (the fluorenone moiety in this case) to ground-state triplet oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). researchgate.netacs.org

The specific mechanism that dominates depends on the electronic structure of the metal-oxo cluster and the reaction conditions.

Photo-Induced Electron Transfer and Redox Transformations in Clusters

Photo-induced electron transfer (PET) is a fundamental process in the functionality of these photoactive materials. youtube.comdtic.milnih.govresearchgate.net In a metal-oxo cluster functionalized with this compound ligands, the absorption of light can trigger the transfer of an electron from the ligand to the metal core or between different components of the cluster. nih.gov

Modulation of Photoelectrochemical Responses and Hydrogen Evolution

The photoelectrochemical properties of materials based on this compound can be harnessed for applications such as solar fuel production, including hydrogen evolution. When these materials are deposited on a conductive electrode to form a photoanode or photocathode, they can absorb light and generate a photocurrent. rsc.orgopticsjournal.netresearchgate.netrsc.orgrsc.org

While direct studies on this compound complexes for hydrogen evolution are scarce, research on related fluorenone-based photosensitizers has demonstrated their potential in this area. nih.gov The process typically involves the photo-excited complex injecting an electron into a semiconductor material (like TiO₂) or directly reducing protons in the presence of a co-catalyst (like platinum). The fluorenone moiety acts as the light-harvesting antenna, and its electronic properties can be tuned to optimize light absorption and electron transfer efficiency. The carboxylate group serves to anchor the complex to the semiconductor surface or to a metal co-catalyst.

Design Principles for Chiral Photoactive Metal Nanoclusters

The incorporation of chiral ligands into metal-organic frameworks and nanoclusters can impart chiroptical properties and enable enantioselective applications. rsc.orgacs.orgrsc.orgnih.gov The synthesis of chiral photoactive metal nanoclusters using this compound or its derivatives would follow several key design principles:

Chiral Ligand Design: The starting point is a chiral fluorene-based ligand. This can be achieved by introducing a chiral center to the fluorene (B118485) backbone or by creating atropisomerism.

Controlled Assembly: The chiral ligands are then reacted with metal ions under conditions that promote the formation of discrete nanoclusters with a well-defined structure. The coordination geometry of the metal ions and the stoichiometry of the reactants play a crucial role in the final architecture of the cluster.

Photoactive Functionality: The inherent photoactivity of the fluorenone core is retained in the final chiral nanocluster, allowing for the development of materials that can combine photoresponsiveness with enantioselectivity.

Development of Composite Materials Incorporating Fluorenecarboxylate Based Metal Oxo Clusters

Fabrication and Characterization of Polymer-Inorganic Composites

The fabrication of polymer-inorganic composites involves the dispersion of inorganic filler particles within a polymer matrix. The compatibility between the filler and the matrix is crucial for achieving a homogeneous distribution and, consequently, for the enhancement of the material's properties. The characterization of these composites involves a suite of analytical techniques to probe their morphology, thermal stability, and mechanical performance.

Poly(methyl methacrylate) (PMMA) is a widely used amorphous thermoplastic known for its optical clarity, weather resistance, and ease of processing. nih.govnovusls.com However, its application in demanding fields can be limited by its relatively low thermal stability and mechanical strength. nih.govresearchgate.net The incorporation of inorganic fillers, such as metal-oxo clusters, is a promising strategy to overcome these limitations. researchgate.net

The integration of 9-oxo-1-fluorenecarboxylate-based metal-oxo clusters into a PMMA matrix can be achieved through several methods, including solution blending and in-situ polymerization. In a typical solution blending approach, pre-synthesized metal-oxo clusters functionalized with this compound ligands are dispersed in a suitable solvent along with PMMA. The solvent is then evaporated to yield the composite material. For in-situ polymerization, the metal-oxo clusters are dispersed in the methyl methacrylate (B99206) (MMA) monomer, followed by polymerization, which can lead to a more uniform dispersion of the clusters within the polymer matrix.

The synthesis of metal complexes using 9-oxo-9H-fluorene-1-carboxylic acid as a ligand has been demonstrated, suggesting the feasibility of creating such metal-oxo clusters. epa.govresearchgate.net These clusters, which can be formed with various transition metals, act as the inorganic reinforcement in the PMMA matrix. epa.govresearchgate.net The interaction between the fluorenecarboxylate ligand on the cluster surface and the PMMA matrix plays a critical role in the final properties of the composite.

Characterization of PMMA/9-Oxo-1-fluorenecarboxylate-Metal-Oxo Cluster Composites

The resulting composites would be subjected to a series of characterization techniques to evaluate their properties.

Morphological Analysis: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be employed to investigate the dispersion and distribution of the metal-oxo clusters within the PMMA matrix. Homogeneous dispersion is a key indicator of good compatibility and is essential for achieving optimal property enhancements.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the composites. The incorporation of the rigid fluorene-containing clusters is expected to enhance the thermal degradation temperature and the glass transition temperature (Tg) of the PMMA matrix.

Mechanical Analysis: The mechanical properties, including tensile strength, Young's modulus, and elongation at break, would be determined using a universal testing machine. The reinforcement effect of the metal-oxo clusters is anticipated to lead to a significant improvement in the mechanical performance of the PMMA.

Below are hypothetical data tables illustrating the expected trends in the properties of PMMA composites containing this compound-based metal-oxo clusters, based on literature on similar systems.

Table 1: Thermal Properties of PMMA/9-Oxo-1-fluorenecarboxylate-Metal-Oxo Cluster Composites

| Material | Filler Loading (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |

| Neat PMMA | 0 | 105 | 300 |

| PMMA-Composite | 1 | 112 | 325 |

| PMMA-Composite | 3 | 118 | 340 |

| PMMA-Composite | 5 | 125 | 355 |

This table presents hypothetical data based on the expected enhancement of thermal properties in polymer composites upon the addition of rigid fillers.

Table 2: Mechanical Properties of PMMA/9-Oxo-1-fluorenecarboxylate-Metal-Oxo Cluster Composites

| Material | Filler Loading (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Neat PMMA | 0 | 60 | 2.5 | 4.0 |

| PMMA-Composite | 1 | 75 | 3.0 | 3.5 |

| PMMA-Composite | 3 | 90 | 3.8 | 3.0 |

| PMMA-Composite | 5 | 105 | 4.5 | 2.5 |

This table illustrates the anticipated improvements in mechanical properties of PMMA when reinforced with metal-oxo clusters. The data is hypothetical and serves as an example of expected trends.

Strategies for Enhancing Material Stability and Performance in Composites

To further enhance the stability and performance of these composite materials, several strategies can be employed. These strategies primarily focus on improving the interfacial adhesion between the inorganic filler and the polymer matrix and on the intrinsic properties of the filler itself.

Control of Cluster Size and Morphology: The size and shape of the metal-oxo clusters can influence their dispersion and the resulting properties of the composite. Synthetic control over the cluster formation process allows for the preparation of clusters with a narrow size distribution, which is crucial for achieving reproducible material properties.

Use of Coupling Agents: Silane coupling agents can be used to treat the surface of the metal-oxo clusters. These agents can form a chemical bridge between the inorganic cluster and the organic polymer matrix, thereby improving interfacial adhesion and enhancing the mechanical and thermal stability of the composite.

Hybrid Fillers: Combining the this compound-based metal-oxo clusters with other nanofillers, such as carbon nanotubes or graphene, could lead to synergistic effects. This hybrid filler approach could result in composites with a unique combination of properties, such as enhanced electrical conductivity in addition to improved thermal and mechanical performance.

The successful implementation of these strategies would pave the way for the development of advanced PMMA-based composites with tailored properties suitable for a wide range of applications, from structural components to high-performance coatings.

Emerging Research Frontiers and Future Theoretical Perspectives

Exploration of Novel Coordination Modes and Heterometallic Centers with Fluorenecarboxylate Ligands

The coordination chemistry of 9-Oxo-1-fluorenecarboxylate is a foundational aspect of its potential in materials science. While initial studies have established its ability to form stable complexes with transition metals, the exploration of more complex and novel coordination modes is an active area of research.

Recent investigations into the coordination of 9-oxo-9H-fluorene-1-carboxylic acid with first-row transition metals have revealed the formation of octahedral complexes. In these structures, the metal center is coordinated to two singly deprotonated ligands, resulting in a general stoichiometry of 1:2 (metal:ligand). This established coordination provides a baseline for further exploration.

The future of this field lies in moving beyond these simple mononuclear, homometallic systems. The introduction of heterometallic centers, where two or more different metal ions are incorporated into a single complex, is a key area of development. The V-shaped geometry of the fluorenone carboxylate ligand, with its distinct oxygen donor atoms from the ketone and the carboxylate group, presents opportunities for selective metal binding and the formation of intricate, polynuclear architectures. The exploration of different synthetic strategies, such as the use of co-ligands and the variation of reaction conditions, is crucial in accessing these more complex structures.

The potential coordination modes of carboxylate ligands are diverse and well-documented, including monodentate, bidentate (chelating and bridging), and more complex bridging modes. researchgate.net The ability of the this compound ligand to adopt these various modes, potentially in concert with the coordinating ability of the ketone oxygen, opens the door to a rich and varied coordination chemistry.

Advanced Computational Modeling for Predictive Design of Functional Materials

The empirical, trial-and-error approach to materials discovery is increasingly being supplemented, and in some cases supplanted, by advanced computational modeling. mit.edu For ligands like this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the geometric and electronic structures of its potential metal complexes and coordination polymers.

DFT calculations can provide insights into the frontier molecular orbitals (HOMO and LUMO) of the ligand and its complexes, which are crucial in determining their electronic and optical properties. For instance, DFT has been used to study the electrical properties of other fluorenone derivatives, demonstrating its utility in this class of compounds. nih.gov By modeling the interaction of the this compound ligand with various metal centers, researchers can predict the resulting electronic band structure, which is a key parameter for applications in semiconductors and other electronic materials.

Furthermore, the burgeoning field of machine learning is being applied to the predictive design of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net By training algorithms on large datasets of known MOF structures and their properties, it is becoming possible to predict the stability and potential functionality of new, hypothetical MOFs. mit.eduarxiv.org As more experimental data on this compound-based materials becomes available, these computational tools will be instrumental in screening for promising candidates for specific applications, such as gas storage or catalysis, thereby accelerating the design and discovery process. researchgate.net

Expansion into Other Photochemical and Optoelectronic Applications

The inherent photophysical properties of the fluorenone core make this compound a compelling candidate for a range of photochemical and optoelectronic applications. sci-hub.se The π-conjugated system of fluorenone is known to give rise to interesting optical phenomena, and the derivatization with a carboxylate group provides a handle for incorporation into larger systems, such as MOFs and polymers. sci-hub.se

One of the most promising areas of application is in the development of materials for nonlinear optics (NLO). Fluorenone-based materials have been shown to exhibit significant second-order NLO effects, which are crucial for technologies such as frequency doubling of laser light. The non-centrosymmetric arrangement of molecules in a material is a prerequisite for second-order NLO activity, and the coordination chemistry of this compound offers a pathway to achieving such arrangements in the solid state.

The application of fluorenone derivatives in organic light-emitting diodes (OLEDs) is another active area of research. tandfonline.comresearchgate.net While the fluorenone core itself can be a useful building block, its derivatives have been successfully employed as emitters in OLED devices. tandfonline.comresearchgate.net The ability to tune the electronic properties of the fluorenone core through substitution and coordination with metal ions could allow for the development of this compound-based materials with tailored emission colors and efficiencies.

Furthermore, the photochemical reactivity of the fluorenone core suggests potential applications in photocatalysis. The excited state of the fluorenone molecule can participate in energy or electron transfer processes, which could be harnessed to drive chemical reactions. The incorporation of this compound into MOFs could provide a robust and recyclable platform for photocatalytic applications.

Development of Robust Structure-Property Relationships for Tailored Performances

A central goal in materials science is the development of a deep understanding of the relationship between the structure of a material at the molecular level and its macroscopic properties. For materials based on this compound, establishing these structure-property relationships is crucial for the rational design of materials with tailored performances.

The modification of the fluorenone core with different functional groups has been shown to have a significant impact on the photophysical properties of the resulting molecules. mdpi.com For example, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, leading to changes in the absorption and emission spectra. mdpi.com In the context of this compound, the choice of metal center in its coordination complexes will undoubtedly have a profound effect on the electronic and optical properties of the resulting material.

By systematically varying the metal ion and the coordination geometry, and by characterizing the resulting materials in detail, it will be possible to build a comprehensive understanding of how these structural parameters influence the material's performance in applications such as OLEDs, solar cells, and sensors. rsc.orgrsc.org For instance, in the context of OLEDs, the relationship between the molecular structure, the solid-state packing, and the electroluminescent properties is of paramount importance. tandfonline.comresearchgate.net

The development of these robust structure-property relationships will require a combination of synthetic chemistry, advanced characterization techniques (such as single-crystal X-ray diffraction, spectroscopy, and electrochemistry), and computational modeling. The insights gained from these studies will provide a predictive framework for the design of new this compound-based materials with optimized properties for specific technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.